Lasalocid

Übersicht

Beschreibung

Lasalocid ist ein Polyether-Ionophor-Antibiotikum, das von Stämmen des Bakteriums Streptomyces lasaliensis produziert wird. Es wird hauptsächlich als antibakterielles Mittel und als Kokzidiostatikum in der Veterinärmedizin zur Bekämpfung von Kokzidiose bei Geflügel und Nutztieren eingesetzt . This compound hat die Fähigkeit, neutrale Komplexe mit ein- und zweiwertigen Kationen zu bilden und deren Transport über Lipiddoppelschichtmembranen zu erleichtern .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Lasalocid kann über verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Veresterung von this compound mit verschiedenen Alkoholen. So kann this compound beispielsweise mit Neopentylalkohol, Geraniol, 2-Ethylhexanol, Eicosanol oder Vanillylalkohol in Gegenwart von Dichlormethan als Lösungsmittel umgesetzt werden . Die Reaktionsmischung wird etwa 30 Minuten lang kräftig gerührt, um gute Ausbeuten der gewünschten Ester zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentationsprozesse mit Streptomyces lasaliensis. Das Bakterium wird in einem geeigneten Nährmedium kultiviert, und this compound wird aus der Fermentationsbrühe extrahiert. Das Rohprodukt wird dann mit Techniken wie Lösungsmittelextraktion und Chromatographie gereinigt, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Lasalocid durchläuft verschiedene chemische Reaktionen, darunter Veresterung, Komplexbildung mit Metallkationen und Wasserstoffbrückenbindungs-Wechselwirkungen. Es kann Komplexe mit einwertigen Kationen wie Natrium, Kalium und Lithium sowie mit zweiwertigen Kationen bilden .

Häufige Reagenzien und Bedingungen

Veresterung: This compound reagiert mit Alkoholen in Gegenwart von Dichlormethan als Lösungsmittel.

Komplexbildung: This compound bildet Komplexe mit Metallkationen, die mit spektroskopischen und spektrometrischen Methoden untersucht werden können.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Ester von this compound und seine Komplexe mit Metallkationen. Diese Produkte werden durch intramolekulare Wasserstoffbrücken stabilisiert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die ionische Homöostase in Zellen stört. Es bildet neutrale Komplexe mit ein- und zweiwertigen Kationen und erleichtert deren Transport über Lipiddoppelschichtmembranen . Dies stört das ionische Gleichgewicht innerhalb der Zellen und führt zur osmotischen Lyse von Kokzidien und anderen Zielorganismen .

Wissenschaftliche Forschungsanwendungen

Livestock Nutrition and Growth Promotion

Mechanism of Action

Lasalocid functions by selectively binding to and transporting metal cations across cell membranes, disrupting ion balance in target microorganisms. This action leads to the death of these microorganisms, thereby improving nutrient absorption and energy utilization in ruminants. Its hydrophobic and lipophilic properties allow it to penetrate cell membranes easily, making it effective in enhancing feed efficiency without significantly increasing feed intake .

Effects on Ruminants

Research has shown that this compound supplementation can improve weight gain and feed conversion ratios in ruminants. A meta-analysis indicated that this compound increased average daily gain (ADG) by approximately 40 grams per day and improved feed-to-gain ratios significantly . Additionally, it has been found to increase propionate levels while decreasing acetate and butyrate concentrations in the rumen, which enhances energy efficiency .

Table 1: Summary of this compound Effects on Ruminant Performance

Immunomodulatory Effects

This compound has demonstrated potential immunomodulatory effects in livestock. Studies indicate that it may enhance immune responses by modulating metabolic activity and influencing the production of specific immune cells . For instance, it has been shown to increase high-density lipoprotein levels in cows and sheep, which are associated with improved cardiovascular health .

Safety and Regulatory Status

The safety profile of this compound has been extensively evaluated. The European Food Safety Authority (EFSA) considers this compound safe for use in animal feed at specified maximum levels (90 mg/kg for chickens for fattening) and has established guidelines for its application in livestock . However, it is important to note that this compound is toxic to certain bird species, necessitating careful management during its use .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound beyond its traditional applications as a feed additive. For example, this compound A has been identified as a selective inhibitor of lymphoma cells expressing MYD88 L265P, indicating potential applications in oncology . This highlights the compound's versatility and suggests avenues for further research into its medicinal properties.

Case Study 1: this compound Supplementation in Goats

A study involving Aardi male goats assessed the effects of varying levels of this compound supplementation on growth performance and nutrient digestibility. The results demonstrated that goats supplemented with this compound showed improved weight gain and feed efficiency compared to control groups without supplementation .

Case Study 2: Meta-Analysis on Beef Cattle

A comprehensive meta-analysis reviewed multiple studies on beef cattle performance with this compound supplementation. Findings indicated significant improvements in average daily gain and feed efficiency across various weight categories, reinforcing the compound's efficacy as a growth promoter in beef production .

Wirkmechanismus

Lasalocid exerts its effects by disturbing ionic homeostasis in cells. It forms neutral complexes with monovalent and divalent cations and facilitates their transport across lipid bilayer membranes . This disrupts the ionic balance within cells, leading to osmotic lysis of coccidia and other target organisms .

Vergleich Mit ähnlichen Verbindungen

Lasalocid gehört zur Klasse der Polyether-Ionophor-Antibiotika, zu denen auch Verbindungen wie Salinomycin, Monensin und Semduramycin gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Strukturen und ihrer Kationen-Selektivität. Zum Beispiel:

Salinomycin: Bekannt für seine starke Aktivität gegen Parasiten und seine Verwendung in der Geflügelhaltung.

Monensin: Weit verbreitet in der Rinderhaltung zur Verbesserung der Futterverwertung und Gewichtszunahme.

Semduramycin: Wird als Kokzidiostatikum in der Geflügelhaltung eingesetzt.

This compound ist einzigartig in seiner Fähigkeit, Komplexe sowohl mit ein- als auch mit zweiwertigen Kationen zu bilden, was es vielseitig in seinen Anwendungen macht .

Biologische Aktivität

Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasaliensis, is primarily known for its applications in veterinary medicine, particularly in livestock. However, recent studies have highlighted its diverse biological activities, including anticancer properties, antimicrobial effects, and potential as a protective agent against various toxins. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. It exhibits potent antiproliferative activity against several cancer cell lines, including breast, colon, and lung adenocarcinomas. Notably, it has been reported to induce cytotoxic apoptosis and protective autophagy in human prostate cancer cells by generating reactive oxygen species (ROS) .

Key Findings:

- Cytotoxicity and Proapoptotic Activity: this compound demonstrated significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like cisplatin .

- Mechanism of Action: The compound's mechanism involves the production of ROS, which plays a critical role in inducing apoptosis in cancer cells. Studies indicated that this compound-based bioconjugates led to a higher percentage of late apoptosis in treated cancer cells .

| Compound | IC50 (μM) | Cell Line | Effect on Apoptosis |

|---|---|---|---|

| This compound | 3.6 | PC3 (Prostate) | Induced late apoptosis |

| Bioconjugate 12 | 3.3 | SW480 (Colon) | Induced late apoptosis |

| Bioconjugate 13 | - | SW620 (Colon) | Strongest late apoptosis |

Antimicrobial Activity

This compound is recognized for its antimicrobial properties, particularly against Gram-positive bacteria. It has been effectively used in treating bovine mastitis caused by pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound against these pathogens ranges from 0.5 to 8 μg/mL .

Clinical Applications:

- Bovine Mastitis Treatment: A study reported that this compound delivered via an intramammary drug delivery system provided a clinical cure rate of 66.7%, outperforming cloxacillin .

- Safety Profile: The treatment was associated with minimal mammary irritation and effective distribution in milk, indicating its potential as a safe therapeutic agent for livestock.

Protective Effects Against Toxins

Research has also explored this compound's ability to protect cells from various toxins. For instance, it has been shown to significantly reduce the toxicity of exotoxins such as Shiga toxin 1 (Stx1) and exotoxin A (ETA) by more than 20-fold and 2500-fold, respectively . This protective effect is attributed to this compound's influence on cellular trafficking pathways.

Mechanism Insights:

- Cellular Trafficking: this compound alters the endo-lysosomal pathway's dynamics, preventing the accumulation of harmful toxins within cells .

- Experimental Evidence: In HeLa cells treated with this compound, researchers observed that the presence of fluorescent probes indicated normal trafficking patterns despite toxin exposure.

Case Studies on Toxicity

Despite its beneficial uses, this compound toxicity remains a concern in veterinary practice. Cases have been documented where overdose due to mixing errors or incorrect supplementation led to severe health issues in cattle.

Symptoms of Toxicity:

- Depression

- Scouring

- Rapid breathing

- Sudden death

The normal dosage for ionophores like this compound is around 1 mg/kg body weight; however, toxicity can occur at doses as low as three times this amount in young calves . Post-mortem examinations typically reveal significant damage to heart and skeletal muscle tissues.

Eigenschaften

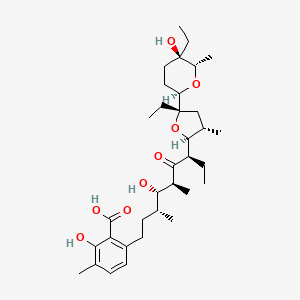

IUPAC Name |

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULGJBVDDDNI-OWKLGTHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048485 | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-31-9 | |

| Record name | Lasalocid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasalocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasalocid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASALOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.